molecular formula C15H15NO5S B2637805 5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid

5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2637805
M. Wt: 321.3 g/mol
InChI Key: ITRVSHJNWDCFIU-UHFFFAOYSA-N
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Description

WYE-175779 is a chemical compound with the molecular formula C20H23ClN2O2 and a molecular weight of 358.86 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes a benzamide core and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WYE-175779 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Intermediate A: The initial step involves the reaction of 2-chlorobenzylamine with a suitable protecting group to form an intermediate compound.

    Coupling Reaction: Intermediate A is then coupled with a carboxylic acid derivative under specific conditions to form the desired amide bond.

    Deprotection and Final Assembly: The protecting group is removed, and the final compound, WYE-175779, is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of WYE-175779 may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key factors include temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

WYE-175779 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

WYE-175779 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of WYE-175779 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

WYE-175779 can be compared with other similar compounds to highlight its uniqueness:

    Benzamide Derivatives: Compounds like N-(2-chlorobenzyl)benzamide share structural similarities but differ in their functional groups and biological activities.

    Chlorophenyl Compounds: Similar compounds include 2-chlorobenzylamine and its derivatives, which have different applications and properties.

The uniqueness of WYE-175779 lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

If you have any more specific questions or need further details, feel free to ask!

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)15(17)18)22(19,20)16-11-4-6-12(21-2)7-5-11/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVSHJNWDCFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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